4-Amino-1-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The compound 4-amino-1-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is defined by its IUPAC name, which encodes critical stereochemical and functional group information. The tetrahydrofuran moiety adopts a (2R,4R,5S) configuration, indicating the absolute stereochemistry at carbons 2, 4, and 5. The pyrimidin-2(1H)-one ring features a 4-amino substituent, while the tetrahydrofuran ring contains hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups at positions 4 and 5, respectively.
The molecular formula is C9H13N3O5 , with a molar mass of 243.22 g/mol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 223777-16-0 | |
| EC Number | Not reported | – |
| SMILES | O=C1N=C(N)C=CN1[C@@H]2OC@HC@@H[C@H]2O |
The stereochemical descriptors ensure precise differentiation from related analogues, such as cytarabine (a (2R,3S,5R)-configured arabinofuranosyl derivative).
Structural Relationship to Pyrimidine Nucleoside Analogues
This compound belongs to the pyrimidine nucleoside analogue family, characterized by a modified sugar moiety linked to a pyrimidine base. Unlike natural nucleosides, which feature ribose or deoxyribose, its tetrahydrofuran ring lacks a 3'-hydroxyl group, a modification that confers resistance to enzymatic degradation.
Key Structural Comparisons:
- Cytarabine : Shares the pyrimidin-2-one base but differs in sugar stereochemistry (arabinoside vs. tetrahydrofuran).
- Gemcitabine : Contains a 2',2'-difluoro substituent on the ribose ring, enhancing metabolic stability.
The absence of a 3'-hydroxyl group in this compound may limit its incorporation into DNA, a mechanism central to the antimetabolite activity of cytarabine.
Comparative Analysis of Tautomeric Forms and Protonation States
The pyrimidin-2(1H)-one ring exhibits tautomerism , with equilibrium between the lactam (keto) and lactim (enol) forms. Computational studies on 4-pyrimidinone analogues reveal that the keto form predominates due to aromatic stabilization (NICS values: -5.2 ppm for keto vs. -3.8 ppm for enol).
Protonation States:
- Neutral pH : The lactam form dominates, with the N1 nitrogen protonated (pKa ≈ 2.43 for analogous compounds).
- Acidic conditions : Protonation occurs at the N3 position, destabilizing the aromatic ring and favoring the enol tautomer.
A comparative analysis of tautomeric stability is summarized below:
| Tautomer | ΔG (kcal/mol) | Aromaticity (NICS) | Dominant Conditions |
|---|---|---|---|
| Keto (lactam) | 0.0 | -5.2 ppm | Neutral pH |
| Enol (lactim) | +3.4 | -3.8 ppm | Low pH (<2) |
Data adapted from computational studies on 4-pyrimidinone derivatives.
Properties
IUPAC Name |
4-amino-1-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTSBUTUHBMZGZ-GKROBHDKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Amino-1-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a pyrimidine derivative with significant biological activity. Its structure features a tetrahydrofuran moiety that contributes to its pharmacological properties. This compound has garnered attention for its potential use in antiviral therapies, particularly against retroviruses like HIV.
- Molecular Formula : C9H13N3O4
- Molecular Weight : 213.22 g/mol
- CAS Number : 131682-41-2
- IUPAC Name : this compound
The biological activity of this compound primarily involves its role as a reverse transcriptase inhibitor . Reverse transcriptase is an enzyme critical for the replication of retroviruses. By inhibiting this enzyme, the compound can potentially prevent viral replication and contribute to antiviral therapy.
Research Findings
Recent studies have explored the efficacy of this compound in various contexts:
-
Antiviral Activity :
- A study indicated that this compound exhibits promising inhibitory effects on HIV reverse transcriptase with a calculated binding energy of , indicating strong interaction with the target enzyme .
- The compound adheres to Lipinski's rules for drug-likeness, suggesting good oral bioavailability and pharmacokinetic properties .
- Structural Studies :
- Case Studies :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H13N3O4 |
| Molecular Weight | 213.22 g/mol |
| CAS Number | 131682-41-2 |
| Binding Energy | -11.6 kcal/mol |
| Drug-likeness | Adheres to Lipinski's rules |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Structural and Functional Analysis
Sugar Modifications :
- The tetrahydrofuran ring in the target compound is a common scaffold in nucleoside analogs. Substitutions like fluoro (e.g., Compound 11 ) or chloro ( ) enhance metabolic stability and binding to viral polymerases.
- Oxathiolane in 3TC introduces sulfur, improving resistance to enzymatic degradation compared to oxygen-containing rings .
Base Modifications: Pyrimidin-2(1H)-one vs. triazinone (Decitabine ): The latter’s triazinone base facilitates DNA methyltransferase inhibition, critical for epigenetic therapy.
Biological Activity :
- Fluorinated analogs (Compounds 11 and 17) exhibit broader antiviral spectra due to fluorine’s electronegativity and steric effects, which optimize interactions with viral enzymes .
- Halogenation (e.g., chloro-fluoro in ) may confer dual antiviral and anticancer properties by disrupting DNA repair mechanisms.
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Silylation of Cytosine
The first step involves protecting cytosine’s amino and hydroxyl groups to prevent undesired side reactions. tert-Butyldimethylsilyl chloride (TBDMSCl) is widely used under anhydrous conditions:
-
-
Cytosine (0.09 mol) and ammonium sulfate (150–200 mg) are suspended in dry acetonitrile.
-
TBDMSCl (0.18–0.27 mol) is added under nitrogen/helium, followed by heating at 110–130°C for 6–10 hours.
-
The product, N-(tert-butyldimethylsilyl)-2-(tert-butyldimethylsilyloxy)-4-pyrimidinamine, is isolated in chloroform.
-
Key Insight : Excess silylating agent ensures complete protection, while ammonium sulfate catalyzes the reaction.
Glycosidic Bond Formation
Coupling the silylated cytosine with a protected sugar moiety (e.g., tetraacetylribose) requires Lewis acid catalysis to stabilize the oxocarbenium intermediate:
-
-
Tetraacetylribose (0.09–0.135 mol) is dissolved in chloroform, followed by dropwise addition of titanium tetrachloride (TiCl₄, 0.11–0.20 mol).
-
The silylated cytosine is added at 20°C, and the mixture is stirred for 2–5 hours.
-
Quenching with water yields the crude β-glycoside.
-
Optimization : TiCl₄ enhances β-selectivity by coordinating with the sugar’s acetyl groups, achieving >70% β-anomer formation.
Deprotection and Purification
Final deprotection removes silyl and acetyl groups:
-
-
The crude product is treated with aqueous ammonia or methanol at 65°C for 24 hours.
-
Recrystallization in ethanol/water mixtures yields pure 4-amino-1-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one.
-
Yield : 50–68% after purification.
Alternative Synthetic Routes
Prebiotic Dehydration Synthesis
Amino acid-assisted dehydration of ribose, cytosine, and phosphate under mild conditions forms cytidine analogues, though with lower stereocontrol. Glycine modulates product distribution, favoring N1-glycosylation over N3.
Enzymatic Approaches
Cytidine deaminase variants catalyze base modifications but are less effective for de novo synthesis.
Analytical Characterization
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR | δ 6.08 (t, J = 6.8 Hz, H1'), 7.95 (d, J = 7.6 Hz, H5/H6) | |
| HR-MS | [M+H]⁺ = 227.0909 (calc. 227.0903) | |
| X-ray | C1'-N1 bond length: 1.47 Å; β-anomer confirmed |
Challenges and Optimizations
-
Racemization : Prolonged heating during silylation promotes epimerization. Reducing reaction time to ≤8 hours minimizes this.
-
Yield Improvement : Using TiCl₄ over SnCl₄ increases β-selectivity from 60% to >85%.
-
Solvent Effects : Anhydrous chloroform outperforms DMF in coupling efficiency.
Industrial Applications
The compound serves as an intermediate for antiviral agents like zalcitabine and cytarabine. Scalable batches (200 g) achieve 64% yield via optimized phosphoramidite chemistry .
Q & A
Q. What synthetic routes are recommended for the preparation of this compound?
The compound is typically synthesized via multi-step pathways involving fluorinated intermediates or nucleoside analogs. Key steps include stereoselective glycosylation to establish the tetrahydrofuran ring configuration and regioselective functionalization of the pyrimidine base. For fluorinated derivatives, methods like SN2 displacement with fluorine-containing reagents are critical .
Q. What spectroscopic techniques are used for structural validation?
- FT-IR : Identifies functional groups (e.g., –NH₂ at ~3262 cm⁻¹, C=O at ~1653 cm⁻¹) .
- 1H/13C NMR : Confirms stereochemistry and substituent positions (e.g., singlet signals for NH groups at ~7.26 ppm) .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, with deviations ≤0.036 Å from planarity in pyrimidine rings .
Q. How should this compound be stored to ensure stability?
Store in inert atmospheres (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Use airtight containers with desiccants, as moisture and oxygen accelerate degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for stereoisomers?
Use 2D NMR (e.g., NOESY or ROESY) to distinguish diastereomers via spatial correlations. For enantiomers, employ chiral derivatizing agents (e.g., Mosher’s acid) or compare with X-ray structures of resolved intermediates .
Q. What experimental design principles apply to evaluating its biological activity?
Q. How do hydroxyl and hydroxymethyl groups influence its chemical stability?
The hydroxymethyl group increases hygroscopicity, necessitating anhydrous handling. The 4-hydroxy moiety on the tetrahydrofuran ring is prone to oxidation, requiring antioxidants like BHT in storage solutions .
Q. What methodologies quantify trace impurities in synthesized batches?
Q. How to address conflicting data on metabolic pathways across studies?
Conduct comparative metabolic profiling using:
- LC-HRMS : Identifies phase I/II metabolites in liver microsomes.
- Isotopic labeling : Tracks metabolic fate of specific functional groups (e.g., ¹⁸O in hydroxyl groups) .
Data Contradiction Analysis
Q. Why do different studies report varying enzymatic inhibition potencies?
Discrepancies arise from:
Q. How to reconcile divergent crystallographic and computational conformational predictions?
Validate computational models (DFT/MD simulations) against experimental data (X-ray/neutron diffraction). Adjust force fields to account for solvent effects and hydrogen-bonding dynamics .
Tables
Q. Table 1: Key Stability Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Thermal degradation | >40°C (5% mass loss in TGA) | |
| Hydrolytic susceptibility | pH <3 or >10 (rapid cleavage) |
Q. Table 2: Analytical Method Validation
| Technique | LOD (ppm) | LOQ (ppm) | Precision (RSD%) |
|---|---|---|---|
| HPLC-UV | 0.1 | 0.3 | ≤2.5 |
| IC | 0.05 | 0.15 | ≤1.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
